![molecular formula C11H13F3N2 B374031 1-[3-(Trifluoromethyl)phenyl]piperazine CAS No. 15532-75-9](/img/structure/B374031.png)
1-[3-(Trifluoromethyl)phenyl]piperazine
Overview
Description
1-[3-(Trifluoromethyl)phenyl]piperazine (3-TFMPP) is a phenylpiperazine derivative characterized by a trifluoromethyl (-CF₃) substituent at the meta position of the phenyl ring. This compound has garnered attention in medicinal chemistry due to its role as a versatile pharmacophore in serotonin (5-HT) receptor modulation and its incorporation into hybrid scaffolds for antiviral, antinociceptive, and enzyme-inhibitory applications . The electron-withdrawing nature of the -CF₃ group enhances metabolic stability and influences receptor-binding affinity, distinguishing it from other arylpiperazines .
Preparation Methods
Nucleophilic Substitution via Ethylene Halohydrin Intermediates
The most scalable method involves reacting 1-(3-trifluoromethyl)piperazine hydrochloride with ethylene halohydrins (e.g., ethylene bromohydrin) under alkaline conditions . Key steps include:
Reaction Mechanism
Piperazine’s secondary amine attacks the electrophilic carbon of ethylene halohydrin, displacing the halide (X = Cl, Br) to form 2-(4-(3-trifluoromethylphenyl)piperazin-1-yl)ethanol. Subsequent chlorination with reagents like thionyl chloride (SOCl₂) yields the final chloroethyl intermediate .
Example Protocol (Patent CN109384680A):
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Reactants: 1-(3-Trifluoromethyl)piperazine hydrochloride (35.0 g, 0.131 mol), ethylene bromohydrin (32.8 g, 0.26 mol), NaOH (13.1 g, 0.328 mol).
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Solvent: Ethanol (280 mL).
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Conditions: Reflux (78°C), 2–4 hours.
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Workup: Filtration, solvent evaporation, aqueous extraction with methylene chloride, and drying.
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Yield: 96% (34.6 g) of 2-(4-(3-trifluoromethylphenyl)piperazin-1-yl)ethanol .
Chlorination to Target Compound
The alcohol intermediate is treated with SOCl₂ in dichloromethane (DCM) at 0°C to reflux, forming 1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride .
Optimization Notes:
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Solvent Ratios: DCM volume-to-alcohol mass ratio of 10:1 minimizes side reactions.
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Catalyst-Free: No transition metals required, reducing costs.
Palladium-Catalyzed Amination of Aryl Halides
An alternative route employs palladium-mediated coupling of piperazine with 3-trifluoromethylphenyl halides . This method is favored for high regioselectivity.
Reaction Parameters
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Catalyst System: Pd(OAc)₂ with BINAP ligand.
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Base: Cs₂CO₃ or K₃PO₄.
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Solvent: Toluene or dioxane.
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Temperature: 100–110°C, 12–24 hours.
Example Protocol (PMC Study):
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Reactants: 3-Bromotrifluoromethylbenzene (1.0 equiv), piperazine (1.2 equiv).
Advantages and Limitations
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Selectivity: Avoids polyalkylation byproducts.
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Cost: High catalyst loadings (5 mol% Pd) limit industrial use.
Acid-Mediated Cyclization of Precursor Amines
A lesser-used method involves cyclizing N-(3-trifluoromethylphenyl)ethylenediamine derivatives with carboxylic acids or sulfonyl chlorides.
Example:
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Reactant: N-(3-Trifluoromethylphenyl)ethylenediamine treated with benzenesulfonyl chloride.
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Conditions: THF, 0°C to room temperature.
Comparative Analysis of Methods
Industrial-Scale Optimization Strategies
Solvent Selection
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Ethanol vs. DCM: Ethanol reduces toxicity but requires higher temperatures (reflux). DCM enables milder conditions but necessitates strict moisture control .
Stoichiometric Ratios
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Excess ethylene halohydrin (2:1 molar ratio) ensures complete piperazine consumption, minimizing unreacted starting material .
Recrystallization Purity
Emerging Methodologies
Recent advances focus on:
Chemical Reactions Analysis
1-(3-Trifluoromethylphenyl)piperazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of 1-(3-trifluoromethylphenyl)piperazine.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates . The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted piperazines .
Scientific Research Applications
Chemical Properties and Structure
1-[3-(Trifluoromethyl)phenyl]piperazine has the molecular formula and a molecular weight of approximately 230.2295 g/mol. The compound features a piperazine ring substituted with a trifluoromethyl group on the phenyl moiety, contributing to its unique chemical behavior and biological activity .
Pharmacological Applications
1. Serotonergic Activity
TFMPP acts as a serotonergic agonist, which means it can stimulate serotonin receptors in the brain. This property has led to its exploration as a potential treatment for various psychiatric disorders, including anxiety and depression. Research indicates that compounds like TFMPP can modulate serotonergic pathways, making them valuable in developing new antidepressants .
2. Analgesic Properties
Recent studies have highlighted TFMPP's analgesic properties. In animal models, derivatives of this compound have demonstrated significant pain-relieving effects with fewer side effects compared to traditional analgesics such as metamizole sodium. This suggests potential for TFMPP in pain management therapies .
3. Recreational Use and Safety Concerns
TFMPP is also known for its recreational use as a psychoactive substance. It is often found in combination with other drugs, such as benzylpiperazine (BZP), contributing to its popularity in certain social contexts. However, its use raises safety concerns due to potential side effects and the lack of extensive clinical data on long-term effects .
Environmental Impact
The presence of fluorinated compounds like TFMPP in the environment has garnered attention due to their stability and persistence. Fluorine-containing substances can accumulate in ecosystems, leading to potential ecological risks. Research is ongoing to assess the environmental fate of these compounds and their impact on wildlife and human health .
Case Studies
Mechanism of Action
1-(3-Trifluoromethylphenyl)piperazine exerts its effects primarily through its interaction with serotonin receptors. It has affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C . It functions as a full agonist at most of these sites, except for the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist . This interaction leads to the release of serotonin, contributing to its psychoactive effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The structural analogs of 3-TFMPP differ primarily in the substituent type and position on the phenyl ring. Key derivatives include:
Notable Observations:
- The meta-substituted -CF₃ group in 3-TFMPP provides a balance of steric bulk and electronic effects, enhancing 5-HT1B receptor selectivity compared to para-substituted analogs (e.g., 4-methoxyphenyl) .
- Compared to the methylenedioxy derivative, 3-TFMPP lacks aromaticity-enhancing features, reducing nonspecific binding to monoamine transporters .
Pharmacological and Functional Comparisons
Serotonin Receptor Affinity and Selectivity
3-TFMPP exhibits selective agonism at 5-HT1B receptors, distinguishing it from analogs with varying substituents:
Mechanistic Insights :
- The -CF₃ group in 3-TFMPP enhances 5-HT1B binding via hydrophobic interactions and reduced metabolic degradation, whereas chloro or methoxy substituents favor 5-HT1A or 5-HT2 interactions .
Antinociceptive and Enzyme-Inhibitory Activity
- Spinal Antinociception: 3-TFMPP (25 µg intrathecal) showed peak antinociceptive effects in rats, attributed to 5-HT1B agonism, unlike 5-HT2/3 agonists (e.g., α-methyl-5-HT) .
- Cholinesterase Inhibition : In thiazole-piperazine hybrids, 3-TFMPP-containing derivatives (e.g., 114c) exhibited submicromolar AChE inhibition, outperforming methoxy-phenyl analogs due to enhanced hydrophobic binding .
Physicochemical Properties
Compound | logP | Solubility (aq.) | Metabolic Stability |
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3-TFMPP | 2.8 | Low | High (CYP resistance) |
1-(4-Methoxyphenyl)piperazine | 1.9 | Moderate | Moderate |
1-(3-Chlorophenyl)piperazine | 2.5 | Low | High |
Key Notes:
Biological Activity
1-[3-(Trifluoromethyl)phenyl]piperazine, commonly referred to as TFMPP, is a compound that has garnered attention for its biological activity, particularly in relation to serotonin receptors. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and potential therapeutic applications of TFMPP, supported by relevant research findings and data.
Chemical Structure and Properties
TFMPP is characterized by the presence of a trifluoromethyl group attached to a phenyl ring in a piperazine structure. This unique substitution pattern contributes to its distinct pharmacological properties.
TFMPP primarily acts as a serotonin receptor agonist , influencing the serotonergic system in the brain. It has been shown to interact with various serotonin receptor subtypes, particularly:
- 5-HT1B : Involved in mood regulation.
- 5-HT2 : Associated with anxiety and perception changes.
Research indicates that TFMPP can increase the convulsive threshold in animal models, suggesting its potential neuroprotective effects through serotonin receptor modulation. Specifically, doses of 10, 20, and 40 mg/kg administered intraperitoneally increased the convulsive threshold by 28%, 60%, and 85%, respectively . This effect was linked to stimulation of both 5-HT1C and 5-HT2 receptors, indicating a complex interaction within the serotonergic system .
Serotonergic Effects
TFMPP's action as a serotonergic agonist leads to various behavioral effects:
- Increased Head-Twitch Behavior : A common indicator of serotonergic activity.
- Alterations in Mood and Perception : Mimicking the effects of serotonin can lead to enhanced mood or anxiety states in experimental models.
Antimicrobial Properties
While primarily studied for its effects on neurotransmitter systems, TFMPP and related compounds have also shown potential antimicrobial properties. In studies involving structurally similar compounds, significant activity against Mycobacterium tuberculosis was observed, with minimum inhibitory concentrations (MIC) indicating effective inhibition at low concentrations .
Research Findings and Case Studies
Several studies have explored the pharmacological profile of TFMPP:
- Serotonin Receptor Interaction :
- Antimycobacterial Activity :
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Therapeutic Applications :
- Due to its serotonergic activity, TFMPP may have potential applications in treating mood disorders or conditions associated with serotonin dysregulation. Its unique chemical structure might also allow for selective targeting of specific serotonin receptors.
Comparative Analysis
The following table summarizes key biological activities and mechanisms associated with TFMPP compared to other piperazine derivatives:
Q & A
Q. What are the optimized synthetic routes for 1-[3-(Trifluoromethyl)phenyl]piperazine and its derivatives?
Basic Synthesis Methodology
The synthesis of this compound derivatives often involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). For example, a representative protocol uses:
- Reagents : 1-(2-fluorobenzyl)piperazine, azidobenzene derivatives, CuSO₄·5H₂O (0.3 equiv.), sodium ascorbate (0.6 equiv.) in H₂O:DCM (1:2) at ambient temperature .
- Workflow : Reaction progress is monitored via TLC (hexane:ethyl acetate, 1:2), followed by extraction with ethyl acetate and purification via silica gel chromatography.
Advanced derivatives may employ coupling reagents like HOBt/TBTU for amide bond formation. For instance, 1-(3-(trifluoromethyl)phenyl)piperazine reacts with 3-(thiophen-2-ylthio)propanoic acid using HOBt, TBTU, and NEt₃ in anhydrous DMF .
Key Table: Reaction Optimization Parameters
Parameter | Typical Conditions | Reference |
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Catalyst | CuSO₄·5H₂O (0.3 equiv.) | |
Solvent System | H₂O:DCM (1:2) | |
Coupling Reagents | HOBt/TBTU in DMF | |
Purification | Silica gel (ethyl acetate:hexane) |
Q. How does structural modification of the piperazine ring influence biological activity?
Advanced Structure-Activity Relationship (SAR)
- Antiviral Activity : Substituting the piperazine C-7 position with this compound enhances anti-HCV NS5B polymerase inhibition (IC₅₀ < 1 μM) due to improved hydrophobic interactions .
- Dopamine Receptor Binding : Introducing a 3-(trifluoromethyl)phenyl group at the piperazine N-1 position increases selectivity for dopamine D3 receptors over D2 (e.g., compound 7e showed 45% yield and high binding affinity) .
- Anticonvulsant Potential : Derivatives with trifluoromethylpyridinyl substituents exhibit broad-spectrum activity in rodent seizure models, attributed to enhanced metabolic stability .
Contradictions in Data :
- While some studies report strong antimicrobial activity for piperazine derivatives , others focus on CNS-targeted effects (e.g., dopamine receptor modulation) . These discrepancies arise from assay variability (e.g., bacterial strain selection) and substituent positioning.
Q. What analytical techniques are recommended for characterizing this compound?
Basic Characterization Workflow
- Purity Assessment : TLC (hexane:ethyl acetate) or HPLC (C18 column, acetonitrile/water gradient) .
- Structural Confirmation :
- Elemental Analysis : Verify C, H, N, F content against theoretical values (e.g., C₁₈H₁₈F₃N₃O₂, MW 365.3) .
Q. How can molecular docking be applied to study its interactions with biological targets?
Advanced Computational Methods
- Target Selection : Docking studies often focus on enzymes like HCV NS5B polymerase or dopamine receptors. For example:
- Software : AutoDock Vina or Schrödinger Suite, with force fields like OPLS3e for ligand flexibility .
Validation : Compare docking scores (e.g., ΔG < −8 kcal/mol) with experimental IC₅₀ values to refine models .
Q. How can researchers resolve discrepancies in reported pharmacological activities?
Methodological Considerations
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., fluconazole for antifungal assays) .
- Metabolic Stability Testing : Evaluate hepatic microsomal stability (e.g., rat liver microsomes, t₁/₂ > 30 min) to explain variance in in vivo efficacy .
- Substituent Effects : Systematic SAR studies (e.g., replacing trifluoromethyl with cyano or chloro groups) can isolate pharmacophore contributions .
Example : While 1-(3-(trifluoromethyl)phenyl)piperazine derivatives show moderate antibacterial activity, their poor solubility (logP ~3.5) may limit in vivo applicability compared to more polar analogs .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)9-2-1-3-10(8-9)16-6-4-15-5-7-16/h1-3,8,15H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIMDKMETPPURN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165876 | |
Record name | 1-[3-(Trifluoromethyl)phenyl]-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15532-75-9 | |
Record name | 1-[3-(Trifluoromethyl)phenyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15532-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TFMPP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015532759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15532-75-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128882 | |
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Record name | 1-[3-(Trifluoromethyl)phenyl]-piperazine | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(α,α,α-trifluoro-3-tolyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.962 | |
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Record name | 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25R3ONU51C | |
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Retrosynthesis Analysis
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